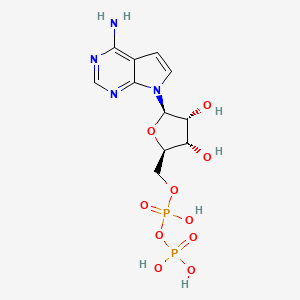

Tubercidin-5'-diphosphate

Description

Contextualization of Tubercidin (B1682034) as a 7-Deazaadenosine Nucleoside Analog

Tubercidin, also known as 7-deazaadenosine, is a naturally occurring analog of the purine (B94841) nucleoside adenosine (B11128). wikipedia.org It is produced by microorganisms such as Streptomyces tubercidicus. medchemexpress.com The key structural difference between Tubercidin and adenosine is the substitution of the nitrogen atom at the 7th position of the purine ring with a carbon atom, forming a pyrrolo[2,3-d]pyrimidine ring system. wikipedia.org This modification makes Tubercidin resistant to degradation by enzymes like adenosine deaminase, which would normally break down adenosine. wikipedia.org

This structural mimicry allows Tubercidin to be recognized and processed by various cellular enzymes as if it were adenosine. wikipedia.org Consequently, it can be taken up by cells via nucleoside transporters and subsequently interfere with numerous metabolic pathways that rely on adenosine. wikipedia.orgglpbio.com Its ability to substitute for adenosine in biological systems is the basis for its wide range of biological activities, including antiviral, antitumor, and antiparasitic properties. wikipedia.orgnih.gov

Significance of Phosphorylated Forms in Biochemical Pathways

For Tubercidin to exert its biological effects, it must first be converted into its phosphorylated forms: Tubercidin-5'-monophosphate (TuMP), Tubercidin-5'-diphosphate (TuDP), and Tubercidin-5'-triphosphate (TuTP). wikipedia.org This phosphorylation is carried out by cellular kinases, such as adenosine kinase, which recognize Tubercidin as a substrate. wikipedia.orgnih.gov The addition of phosphate (B84403) groups is a critical activation step, transforming the relatively inert nucleoside into potent nucleotide analogs.

Once phosphorylated, these derivatives can interfere with a multitude of biochemical reactions:

Nucleic Acid Synthesis: TuTP can be incorporated into both RNA and DNA chains by polymerases, leading to the termination of chain elongation and the inhibition of both transcription and replication. medchemexpress.comglpbio.com

Enzyme Inhibition: The phosphorylated forms of Tubercidin can act as competitive inhibitors of enzymes that utilize adenosine nucleotides (AMP, ADP, and ATP). glpbio.commedchemexpress.com For instance, they can disrupt the function of various kinases and other nucleotide-dependent enzymes. evitachem.com

Signal Transduction: By mimicking adenosine nucleotides, phosphorylated Tubercidin can interfere with cellular signaling pathways that are regulated by these molecules. medchemexpress.com

Specifically, this compound (TuDP) is a key intermediate in this metabolic activation. It is formed from the phosphorylation of TuMP and can be further phosphorylated to the active triphosphate form, TuTP. nih.gov Studies have shown that TuDP is recognized by mitochondrial translocase and can be phosphorylated by enzymes in the respiratory chain. nih.gov The efficiency of these phosphorylation steps can vary between different cell types and tissues. nih.gov The ability of these phosphorylated analogs to disrupt fundamental cellular processes underscores their significance as biochemical tools and potential therapeutic agents.

Interactive Data Table: Properties of Tubercidin and its Phosphorylated Forms

| Compound Name | Molecular Formula | Key Role |

| Tubercidin | C₁₁H₁₄N₄O₄ | Adenosine analog, precursor to phosphorylated forms. wikipedia.org |

| Tubercidin-5'-monophosphate (TuMP) | C₁₀H₁₂N₄O₅P | First phosphorylated form, intermediate in the activation pathway. evitachem.comnih.gov |

| This compound (TuDP) | C₁₀H₁₃N₄O₈P₂ | Key intermediate, substrate for further phosphorylation. nih.gov |

| Tubercidin-5'-triphosphate (TuTP) | C₁₀H₁₄N₄O₁₁P₃ | Active form that inhibits polymerases and other enzymes. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O10P2/c12-9-5-1-2-15(10(5)14-4-13-9)11-8(17)7(16)6(24-11)3-23-27(21,22)25-26(18,19)20/h1-2,4,6-8,11,16-17H,3H2,(H,21,22)(H2,12,13,14)(H2,18,19,20)/t6-,7-,8-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCKAOCPROMQFJK-KCGFPETGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C2=NC=NC(=C21)N)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C2=NC=NC(=C21)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O10P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80175306 | |

| Record name | Tubercidin-5'-diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21080-53-5 | |

| Record name | Tubercidin-5'-diphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021080535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tubercidin-5'-diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Metabolic Derivation of Tubercidin 5 Diphosphate

Natural Occurrence and Production of Tubercidin (B1682034)

Tubercidin, also known as 7-deazaadenosine, is a nucleoside analog where the nitrogen at position 7 of the adenine (B156593) ring is replaced by a carbon atom. wikipedia.orgnih.gov This structural modification is key to its biological activity.

Isolation from Streptomyces tubercidicus

The primary and most well-documented source of tubercidin is the bacterium Streptomyces tubercidicus, from which it was first isolated. wikipedia.orgcancer.govmedchemexpress.comwikipedia.orgscispace.com This species, found in soil, produces tubercidin as a secondary metabolite. wikipedia.org Beyond S. tubercidicus, other microorganisms have also been identified as producers of this potent compound, including various species of Streptomyces, the marine sponge Caulospongia biflabellata, and certain cyanophytes like Tolypothrix byssoidea. wikipedia.orgresearchgate.net

Biosynthetic Pathway Insights into Tubercidin Production

The biosynthesis of tubercidin is a complex enzymatic process. Research into the gene cluster from Streptomyces tubercidicus NBRC 13090 has shed light on the molecular steps involved. researchgate.netdntb.gov.ua The pathway begins with guanosine (B1672433) triphosphate (GTP), which undergoes a series of transformations catalyzed by specific enzymes encoded within the "tub" gene cluster. researchgate.netsecondarymetabolites.org

Key enzymatic steps include the action of GTP cyclohydrolase I (TubC) and a 6-pyruvoyltetrahydropterin synthase-like enzyme (TubA). researchgate.netsecondarymetabolites.org A crucial step involves the enzyme TubE, a phosphoribosylpyrophosphate transferase, which links the deazapurine core to a ribose moiety. researchgate.netsecondarymetabolites.org Further modifications, including a reductive deamination catalyzed by an NADPH-dependent reductase (TubD) and a final hydrolysis step by a Nudix hydrolase (TubG), lead to the formation of tubercidin. researchgate.net

Intracellular Phosphorylation Cascades Leading to Tubercidin-5'-diphosphate

Once inside a cell, tubercidin undergoes a series of phosphorylation events, mimicking the metabolism of its natural counterpart, adenosine (B11128). This metabolic activation is essential for its cytotoxic effects. wikipedia.orgglpbio.com

Enzymatic Conversion of Tubercidin to Tubercidin-5'-monophosphate

The initial and rate-limiting step in the intracellular activation of tubercidin is its conversion to Tubercidin-5'-monophosphate (TuMP). nih.govpnas.org This reaction is primarily catalyzed by the enzyme adenosine kinase. wikipedia.org Studies have shown that TuMP can act as a substrate or competitive inhibitor for enzymes that normally interact with adenosine monophosphate (AMP). medchemexpress.com In rat liver, for instance, adenosine kinase can facilitate an exchange reaction producing AMP from adenosine and TuMP. nih.gov

Formation of this compound from Tubercidin-5'-monophosphate

Following its formation, TuMP is further phosphorylated to yield this compound (TuDP). wikipedia.orgnih.govpnas.org This conversion is carried out by nucleotide kinases, such as adenylate kinase and nucleoside diphosphate (B83284) kinase. nih.gov In liver mitochondria, the phosphorylation of TuMP can occur at a rate comparable to that of AMP. nih.gov The resulting TuDP is a key intermediate in the metabolic pathway of tubercidin. nih.govacs.orgtargetmol.com

Subsequent Phosphorylation to Tubercidin-5'-triphosphate

The final step in this phosphorylation cascade is the conversion of TuDP to Tubercidin-5'-triphosphate (TuTP). wikipedia.orgnih.govpnas.orgontosight.ai This reaction is also catalyzed by nucleoside diphosphate kinase. nih.gov The formation of TuTP is significant because, as a structural analog of adenosine triphosphate (ATP), it can be incorporated into DNA and RNA, leading to the disruption of nucleic acid and protein synthesis, which is a primary mechanism of tubercidin's cytotoxicity. wikipedia.orgcancer.govmedchemexpress.comontosight.aibloomtechz.com

Metabolic Integration and Cellular Processing of Tubercidin 5 Diphosphate

Cellular Uptake and Intracellular Accumulation of Tubercidin (B1682034) Metabolites

Tubercidin is transported into cells via nucleoside transporters. wikipedia.org Once inside, it is efficiently phosphorylated by cellular kinases, such as adenosine (B11128) kinase, to its monophosphate (TuMP), diphosphate (B83284) (TuDP), and subsequently its triphosphate (TuTP) forms. wikipedia.orgnih.govmdpi.com This metabolic conversion is a critical step for its biological activity.

Studies have shown that when fibroblast cultures are exposed to tubercidin, there is a rapid accumulation of intracellular radioactivity in both acid-soluble and acid-insoluble fractions. pnas.org Within four hours of exposure to 1 µg/ml of tubercidin, approximately 50% of the antibiotic is concentrated within the cells. pnas.org Of this amount, a significant majority, between 80-90%, is found in the acid-soluble fraction, exclusively as ribonucleotides. pnas.org The remaining 5-10% is located in the acid-insoluble fraction. pnas.org

The intracellular accumulation of tubercidin metabolites can be substantial. For instance, in B-CLL cells treated with acadesine, a related compound, the intracellular levels of its phosphorylated metabolite, ZMP, were significantly higher than in T cells under the same conditions. ashpublications.org This differential accumulation can influence the compound's downstream effects.

Dynamics within Intracellular Nucleotide Pools

The introduction of tubercidin into a cell significantly perturbs the existing intracellular nucleotide pools. As an adenosine analogue, tubercidin's metabolites, particularly TuTP, compete with their natural counterparts, adenosine triphosphate (ATP) and deoxyadenosine (B7792050) triphosphate (dATP). This competition affects various enzymatic processes that rely on these nucleotides.

The phosphorylation of tubercidin to its active triphosphate form is a key determinant of its impact on nucleotide-dependent pathways. mdpi.com The presence of tubercidin metabolites can lead to an imbalance in the delicate equilibrium of nucleotide pools, which is crucial for normal cellular function. For example, inhibition of adenosine kinase by compounds like 5-iodotubercidin (B1582133) disrupts the normal metabolism of adenosine and can significantly alter ATP levels within cells. scbt.com This disruption highlights the intricate relationship between tubercidin metabolism and the maintenance of cellular nucleotide homeostasis.

Incorporation into Cellular Macromolecules

The structural similarity of tubercidin to adenosine allows its phosphorylated metabolites to be recognized and utilized by cellular machinery involved in the synthesis of macromolecules. wikipedia.orgdrugbank.com This incorporation into RNA and DNA is a key aspect of its mechanism of action. nih.gov

Integration into Ribonucleic Acid (RNA)

Tubercidin is readily incorporated into RNA molecules. wikipedia.orgpnas.org Once converted to Tubercidin-5'-triphosphate (TuTP), it serves as a substrate for RNA polymerases, which mistake it for ATP. pnas.org This leads to the synthesis of RNA chains containing tubercidin residues.

Experimental evidence from fibroblast cultures demonstrates that a portion of the intracellularly accumulated tubercidin is found in the RNA fraction. pnas.org Specifically, in one experiment, 3.8% of the total tubercidin taken up by the cells was incorporated into RNA. pnas.org This incorporation has been observed in various types of RNA, including ribosomal and soluble RNA. pnas.org The presence of tubercidin within RNA can disrupt its normal function, including processing and protein synthesis. aacrjournals.org

Integration into Deoxyribonucleic Acid (DNA)

While primarily considered an RNA-directed agent, tubercidin can also be incorporated into DNA. wikipedia.orgpnas.org This process requires the intracellular conversion of a tubercidin ribonucleotide to a 2'-deoxyribonucleotide derivative. pnas.org This transformation allows it to be recognized by DNA polymerases as a substitute for deoxyadenosine triphosphate (dATP).

Studies have shown that tubercidin can be found in the DNA fraction of cells, albeit at lower levels compared to RNA. pnas.org For example, in a specific experiment with fibroblast cultures, 1.4% of the intracellular tubercidin was incorporated into DNA. pnas.org The integration of tubercidin into the DNA template can lead to damage to nucleic acid functions and inhibit DNA synthesis. nih.govumich.edu

Conformational Analysis of Tubercidin-5'-phosphate and its Implications

The conformational properties of Tubercidin-5'-phosphate (TuMP) in an aqueous solution provide insights into its biological activity. Analysis using nuclear magnetic resonance (NMR) has revealed that the molecular framework of TuMP is flexible. aacrjournals.orgnih.gov

Specifically, the backbone of TuMP shows a preference for a 2E-gg-g'g' conformation. aacrjournals.orgnih.gov A particularly noteworthy feature is the unusual flexibility of the glycosyl bond, which connects the pyrrolopyrimidine base to the ribose sugar. aacrjournals.orgnih.gov This flexibility means there is no strong preference for either the anti or syn conformation. aacrjournals.orgnih.gov The anti conformation is typically required for standard Watson-Crick base pairing in nucleic acid structures.

The high accessibility of the syn conformation in TuMP is significant. It is proposed that the incorporation of tubercidin into nucleic acids, facilitated by this conformational flexibility, would disrupt the regular polymeric structure of RNA and DNA. aacrjournals.orgnih.gov This structural disruption at the polynucleotide level is thought to be a key factor contributing to the observed inhibition of nucleic acid and protein synthesis. aacrjournals.orgnih.gov

Mechanisms of Action at the Molecular and Cellular Level

Interference with Nucleic Acid Synthesis and Function

Once converted into its phosphorylated forms, tubercidin (B1682034) becomes a potent disruptor of the synthesis and function of DNA and RNA. selleckchem.comcancer.gov As an analog of adenosine (B11128), its metabolites, including the triphosphate form (TuTP) derived from TuDP, are mistakenly recognized and utilized by various cellular enzymes, leading to widespread interference with nucleic acid-dependent processes. wikipedia.orgmedchemexpress.com

The triphosphate metabolite, tubercidin-5'-triphosphate (TuTP), which is synthesized from TuDP, acts as a direct inhibitor of polymerase enzymes. wikipedia.orgncats.io By mimicking adenosine triphosphate (ATP) and deoxyadenosine (B7792050) triphosphate (dATP), TuTP competes for the active sites of RNA and DNA polymerases, respectively. medchemexpress.combloomtechz.com This competition leads to a reduction in the rate of nucleic acid synthesis.

Research has shown that the triphosphate form of a related analog, ara-tubercidin, demonstrates potent inhibition of viral DNA polymerases, such as that from the herpes simplex virus, where it acts as a competitive inhibitor with respect to dATP. nih.gov Similarly, tubercidin and its derivatives are known to inhibit DNA replication and transcription by interfering with the function of these crucial enzymes. selleckchem.comcancer.govmedchemexpress.com The antiviral activity of some tubercidin derivatives, like 5-hydroxymethyltubercidin (B1199410), stems from the inhibition of viral RNA-dependent RNA polymerase (RdRp), which results in the premature termination of viral RNA synthesis. wikipedia.org

Table 1: Inhibition of Polymerase Activity by Tubercidin Metabolites

| Metabolite | Target Enzyme | Mechanism of Action | Consequence |

|---|---|---|---|

| Tubercidin-5'-triphosphate (TuTP) | DNA Polymerases | Competitive inhibition with dATP | Inhibition of DNA replication medchemexpress.comnih.gov |

| Tubercidin-5'-triphosphate (TuTP) | RNA Polymerases | Incorporation into RNA chains | Inhibition of transcription selleckchem.commedchemexpress.com |

Beyond inhibiting polymerases, the incorporation of tubercidin into growing DNA and RNA chains leads to significant structural and functional disruption. drugbank.com Although it is structurally similar to adenosine, the replacement of nitrogen at position 7 with a carbon atom in the pyrrolopyrimidine ring alters the electronic properties and conformation of the nucleobase. nih.gov

Studies involving polynucleotides synthesized with TuDP have revealed that the presence of tubercidin destabilizes the helical structure of the nucleic acid polymer. nih.gov Physical data from thermal melting, NMR, and circular dichroism studies indicate that this destabilization is likely due to an enhanced rotation around the N-glycosylic bond, which disrupts the normal stacking interactions between adjacent bases that are critical for maintaining the double helix structure. nih.gov This structural perturbation can impair the function of the nucleic acid, affecting processes such as protein translation if the altered polymer is an mRNA molecule. nih.gov

Tubercidin-5'-diphosphate and its related phosphorylated forms can modulate the activity of enzymes crucial for the biosynthesis of nucleotides, thereby disrupting the balance of the cellular nucleotide pool. ontosight.ai Research has indicated that tubercidin metabolites can inhibit enzymes such as inosine (B1671953) monophosphate dehydrogenase (IMPDH) and guanosine (B1672433) monophosphate synthetase (GMPS). ontosight.ai These enzymes are essential for the de novo synthesis of guanine (B1146940) nucleotides. By inhibiting these key steps, tubercidin can deplete the cellular supply of guanosine and deoxyguanosine triphosphates, which are necessary for RNA and DNA synthesis, respectively.

Furthermore, the diphosphates of tubercidin analogs have been reported as potential substrates and inhibitors of ribonucleotide reductase, the enzyme responsible for converting ribonucleoside diphosphates to deoxyribonucleoside diphosphates—the precursors for DNA synthesis. umich.edunih.gov Inhibition of this enzyme would directly halt the production of the building blocks required for DNA replication.

Structural Disruption of Nucleic Acid Polymers upon Incorporation

Enzymatic and Pathway Modulation by this compound and its Related Metabolites

The metabolic activation of tubercidin is a critical determinant of its biological activity. The enzymes involved in this phosphorylation cascade are themselves targets of modulation by tubercidin and its derivatives.

Adenosine kinase is the primary enzyme responsible for the initial and rate-limiting step in the activation of tubercidin: the phosphorylation of tubercidin to tubercidin-5'-monophosphate (TuMP). wikipedia.org This enzyme transfers the gamma-phosphate from ATP to tubercidin.

While tubercidin is a substrate for adenosine kinase, it also acts as a competitive inhibitor of the enzyme with respect to its natural substrate, adenosine. nih.gov This dual interaction means that tubercidin can interfere with the normal salvage of adenosine, potentially altering cellular signaling pathways that are dependent on adenosine concentrations. nih.gov Potent inhibitors of adenosine kinase, such as 5-iodotubercidin (B1582133), have been developed based on the tubercidin scaffold, highlighting the significance of this interaction. scirp.orgnih.govacs.org

Table 2: Interaction of Tubercidin with Adenosine Kinase

| Interaction | Description | Reference |

|---|---|---|

| Substrate | Adenosine kinase phosphorylates tubercidin to tubercidin-5'-monophosphate (TuMP), initiating its metabolic activation. | wikipedia.orgnih.gov |

| Inhibitor | Tubercidin competitively inhibits the phosphorylation of adenosine by adenosine kinase. | nih.gov |

Nucleoside diphosphate (B83284) kinases (NDPKs) are enzymes that catalyze the transfer of the terminal phosphate (B84403) group from a nucleoside triphosphate (like ATP) to a nucleoside diphosphate (NDP). mdpi.com These enzymes play a house-keeping role in maintaining the balance of cellular nucleoside triphosphate pools, which are essential for nucleic acid synthesis and cellular energetics. mdpi.com

In the metabolic activation pathway of tubercidin, NDPK is responsible for the sequential phosphorylation of TuMP to TuDP and subsequently TuDP to the active triphosphate form, TuTP. The conversion of TuDP to TuTP by NDPK is a critical step, as TuTP is the primary metabolite that inhibits polymerases and gets incorporated into nucleic acids. medchemexpress.comncats.io Therefore, the activity of NDPK is essential for the ultimate cytotoxic and biological effects of tubercidin.

Effects on Adenosine Deaminase and Adenosine Synthetase

Tubercidin, as a nucleoside analogue of adenosine, has been shown to influence the activity of enzymes involved in adenosine metabolism, namely adenosine deaminase (ADA) and adenosine synthetase. bloomtechz.com ADA is a crucial enzyme in purine (B94841) metabolism, catalyzing the irreversible deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively. mdpi.com This function is vital for maintaining low intracellular concentrations of adenosine. mdpi.com

Research indicates that tubercidin can act as an inhibitor of adenosine deaminase. bloomtechz.com By impeding the function of ADA, tubercidin can lead to an accumulation of adenosine. scispace.com This inhibitory action is a key aspect of its biological activity, as elevated adenosine levels can have various downstream effects on cellular processes. bloomtechz.comscispace.com

Inhibition of Specific Parasitic Enzymes (e.g., Phosphoglycerate Kinase)

A significant mechanism of action for tubercidin's anti-parasitic properties is the inhibition of essential enzymes within the parasite's metabolic pathways, a prime example being phosphoglycerate kinase (PGK). nih.govresearchgate.net In the parasitic protozoan Trypanosoma brucei, the causative agent of African sleeping sickness, glycolysis is a critical pathway for energy production. nih.govresearchgate.net

Studies have demonstrated that tubercidin, once converted to its triphosphate form (tubercidin triphosphate), directly targets and inhibits the activity of T. brucei phosphoglycerate kinase. nih.govresearchgate.net This inhibition disrupts the glycolytic pathway, leading to a dose-dependent increase in the concentration of 1,3-bisphosphoglycerate, a substrate of PGK. nih.govresearchgate.net The disruption of this vital energy-producing pathway is a key factor in the cytotoxic effects of tubercidin against these parasites. nih.govresearchgate.net

The in vitro inhibitory concentration (IC50) of tubercidin triphosphate against recombinant T. brucei phosphoglycerate kinase has been determined to be 7.5 micromolar. nih.govresearchgate.net This specific targeting of a crucial parasitic enzyme underscores the selective toxicity of tubercidin and its potential as an anti-parasitic agent. nih.govresearchgate.netnih.gov

Modulation of Viral Methyltransferases (e.g., SARS-CoV-2 nsp10-16, nsp14)

Tubercidin has been identified as a modulator of viral methyltransferases, enzymes crucial for the replication of viruses like SARS-CoV-2. embopress.orgelifesciences.org The SARS-CoV-2 genome encodes for non-structural proteins (nsp) that are essential for its life cycle, including the methyltransferase complex nsp10-nsp16 and the bifunctional protein nsp14, which possesses both methyltransferase and exonuclease activity. biorxiv.orgnih.gov

The nsp10-nsp16 complex is responsible for the 2'-O-methylation of the viral RNA cap, a modification that helps the virus evade the host's innate immune system. nih.gov In silico docking studies have suggested that tubercidin can bind to the S-adenosyl methionine (SAM)-binding pocket of nsp16, the catalytic subunit of the complex. embopress.org Experimental in vitro assays have confirmed that tubercidin can inhibit the methyltransferase activity of the nsp10/16 complex. embopress.org

Interestingly, research has shown that the host cell methyltransferase, MTr1, can compensate for the loss of nsp16 activity. embopress.org Tubercidin has been found to potently inhibit both the viral nsp16 and the host MTr1, suggesting that a dual-pronged inhibition is key to its antiviral efficacy against SARS-CoV-2. embopress.org While tubercidin itself exhibits cytotoxicity, its derivatives are being explored as less toxic inhibitors of nsp16. elifesciences.org Furthermore, the nsp14 protein, which also requires the nsp10 co-factor, has its exonuclease activity modulated by the presence of nsp16, highlighting the intricate interplay of these viral enzymes that can be targeted. biorxiv.org

Interference with Poly(ADP-ribose) Polymerases (PARP) by Analogs

While direct studies on this compound's interaction with Poly(ADP-ribose) Polymerases (PARP) are limited, the actions of its analogs and the general function of PARP provide a basis for understanding potential interference. PARP is a family of enzymes crucial for DNA repair, particularly in the base excision repair (BER) pathway that addresses single-strand DNA breaks. nih.govnih.gov

Upon detecting DNA damage, PARP enzymes synthesize poly(ADP-ribose) (PAR) chains on themselves and other nuclear proteins, a process that unwinds the chromatin structure and recruits other DNA repair factors. nih.govfrontiersin.org Inhibition of PARP can lead to the accumulation of unrepaired single-strand breaks, which can collapse replication forks and generate more severe double-strand breaks. frontiersin.org This "trapping" of PARP on the DNA can be more cytotoxic than the absence of the enzyme itself. frontiersin.org

Analogs of adenosine, the parent nucleoside of tubercidin, are known to interfere with cellular processes involving ADP-ribosylation. For instance, 5-iodotubercidin is recognized as an adenosine kinase inhibitor, which can indirectly affect the cellular pools of adenosine and its derivatives that are substrates for various enzymes. unisa.it Given that PARP utilizes NAD+, a molecule containing an adenosine diphosphate ribose moiety, as a substrate, it is plausible that tubercidin analogs could interfere with PARP activity. sonar.ch This interference could occur through competitive inhibition at the NAD+ binding site or by other allosteric mechanisms, ultimately disrupting DNA repair and potentially leading to increased genomic instability and cell death. nih.govfrontiersin.org

Induction of Cellular Responses

Cell Cycle Perturbation and Arrest

Tubercidin and its derivatives have been shown to induce significant perturbations in the cell cycle, leading to arrest at various phases. nih.govnih.gov The specific phase of arrest can be dependent on the cell type and the specific analog used. nih.govnih.gov

For example, studies on HL-60 cells treated with transmethylation inhibitors, a class of compounds that includes adenosine analogs, have demonstrated distinct effects on the cell cycle. nih.gov While some inhibitors cause a G2+M arrest, others lead to an accumulation of cells in the G0/G1 phase. nih.gov Acyclovir, another nucleoside analogue, also induces cell cycle perturbation. selleck.co.jp

In the context of cancer cell lines, the overexpression of geminin, a protein involved in DNA replication licensing, can lead to an S-phase arrest, characterized by high levels of cyclin E and low levels of cyclin A. nih.gov This profile is consistent with the activation of an intra-S phase checkpoint. nih.gov In contrast, primary fibroblasts over-expressing geminin arrest in G1 with reduced cyclin E levels. nih.gov Furthermore, the 2'-deoxy-2'-methylene derivative of cytidine (B196190) has been observed to slow the transit of cells through the G2/M phase, resulting in a buildup of the G2/M population. nih.gov

The induction of cell cycle arrest is a critical cellular response to prevent the propagation of damaged DNA and is often a prelude to apoptosis. d-nb.info This mechanism is a key component of the anti-proliferative effects of compounds like tubercidin.

Induction of DNA Damage and Associated Repair Pathway Activation

Tubercidin, as a nucleoside analog, can be incorporated into DNA, leading to the induction of DNA damage. selleck.co.jp This damage, in turn, triggers the activation of cellular DNA damage response (DDR) pathways. plos.orgmdpi.comclinicsinoncology.com The DDR is a complex network of signaling pathways that detects DNA lesions, signals their presence, and promotes their repair. nih.govclinicsinoncology.com

The types of DNA damage can include single-strand breaks (SSBs) and double-strand breaks (DSBs). mdpi.com Cells have evolved multiple DNA repair pathways to address these different lesions, including base excision repair (BER), nucleotide excision repair (NER), homologous recombination (HR), and non-homologous end joining (NHEJ). mdpi.comnih.gov

The activation of DDR pathways often involves the phosphorylation of key proteins, such as p53 and Chk1, which can lead to cell cycle arrest to allow time for DNA repair. nih.govmdpi.comnih.gov For instance, the phosphorylation of p53 on serine 15 is an indicator of the activation of the ATM/ATR checkpoint pathways. nih.gov In some contexts, such as in B cells activated by T cells, there is a selective induction of high-fidelity DNA repair pathways like homologous recombination, a process termed somatic hyperrepair (SHR). plos.org This enhanced repair capacity can protect cells from DNA damage-induced apoptosis. plos.org However, if the DNA damage is too extensive to be repaired, the cell may undergo apoptosis. mdpi.com

The induction of DNA damage and the subsequent activation of repair or apoptotic pathways are central to the cytotoxic and anti-cancer effects of DNA-damaging agents. mdpi.comnih.gov

Table of Research Findings on this compound and Related Compounds

| Section | Compound/Analog | Target/Process | Observed Effect | Cell/System | Citation |

| 4.2.3 | Tubercidin | Adenosine Deaminase, Adenosine Synthetase | Inhibition | In vitro | bloomtechz.com |

| 4.2.4 | Tubercidin triphosphate | Phosphoglycerate Kinase | Inhibition (IC50 = 7.5 µM) | Trypanosoma brucei | nih.govresearchgate.net |

| 4.2.5 | Tubercidin | SARS-CoV-2 nsp10-16, MTr1 | Inhibition of methyltransferase activity | In vitro, A549-ACE2 cells | embopress.org |

| 4.2.6 | Adenosine Analogs (general) | Poly(ADP-ribose) Polymerases (PARP) | Potential interference with DNA repair | General cellular context | nih.govfrontiersin.orgsonar.ch |

| 4.3.1 | Transmethylation inhibitors (Adenosine analogs) | Cell Cycle | G0/G1 or G2+M arrest | HL-60 cells | nih.gov |

| 4.3.1 | 2'-deoxy-2'-methylene-cytidine | Cell Cycle | G2/M phase slowdown | L1210 cells | nih.gov |

| 4.3.2 | Tubercidin | DNA | Incorporation and damage induction | General cellular context | selleck.co.jp |

| 4.3.2 | Geminin overexpression | DNA Damage Response | Activation of ATM/ATR checkpoint (p53 phosphorylation) | U2OS cells | nih.gov |

Activation of Innate Immune Signaling Pathways (e.g., RIG-I/NF-κB)

This compound, and its parent nucleoside tubercidin, have been shown to modulate innate immune signaling, particularly the RIG-I/NF-κB pathway. This pathway is a critical component of the host's defense against viral infections. The activation of this pathway by tubercidin has been observed to inhibit the replication of certain viruses, such as the Porcine Reproductive and Respiratory Syndrome Virus (PRRSV). nih.govresearchgate.net

The innate immune system relies on pattern recognition receptors (PRRs) to detect pathogen-associated molecular patterns (PAMPs), which are molecules associated with pathogens. For viral infections, cytosolic PRRs like Retinoic Acid-Inducible Gene I (RIG-I) and Melanoma Differentiation-Associated protein 5 (MDA5) are crucial for recognizing viral RNA. nih.govfrontiersin.org Upon binding to viral RNA, RIG-I and MDA5 trigger a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. frontiersin.orgmdpi.com These cytokines, in turn, induce an antiviral state in the host cells.

Studies have demonstrated that tubercidin treatment can enhance the expression of both RIG-I and MDA5. nih.gov This upregulation of PRRs suggests a heightened state of readiness to detect and respond to viral RNA. Furthermore, tubercidin has been shown to promote the phosphorylation of key downstream signaling molecules, including IκBα and the p65 subunit of NF-κB. nih.gov Phosphorylation of IκBα leads to its degradation, which in turn allows the p65 subunit of NF-κB to translocate from the cytoplasm to the nucleus. nih.govscholaris.ca Once in the nucleus, p65 acts as a transcription factor, driving the expression of genes for type I IFNs (such as IFN-β) and various pro-inflammatory cytokines. nih.govresearchgate.net

The activation of the RIG-I/NF-κB pathway by tubercidin ultimately results in an increased production of antiviral and inflammatory mediators. nih.govresearchgate.net This orchestrated immune response contributes to the suppression of viral replication. nih.govresearchgate.net

Table 1: Key Proteins in the RIG-I/NF-κB Signaling Pathway Modulated by Tubercidin

| Protein | Function in Pathway | Effect of Tubercidin Treatment |

| RIG-I | Cytosolic pattern recognition receptor that detects viral RNA. frontiersin.orgfrontiersin.org | Increased expression. nih.gov |

| MDA5 | Cytosolic pattern recognition receptor that detects viral RNA. frontiersin.orgfrontiersin.org | Increased expression. nih.gov |

| IκBα | Inhibitor of NF-κB; phosphorylation leads to its degradation. nih.gov | Increased phosphorylation. nih.gov |

| p65 (NF-κB subunit) | Transcription factor subunit that translocates to the nucleus upon activation. nih.gov | Increased phosphorylation and nuclear translocation. nih.govscholaris.ca |

| IFN-β | Type I interferon with potent antiviral activity. nih.gov | Increased mRNA expression. nih.govresearchgate.net |

| Pro-inflammatory Cytokines | Mediate inflammatory responses. | Increased expression. nih.govresearchgate.net |

Impact on Microtubule Network Dynamics

The microtubule network is a dynamic component of the cytoskeleton involved in various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Some studies have suggested that tubercidin can influence the dynamics of the microtubule network. scholaris.ca

Research indicates that a dynamic microtubule network is necessary for the proper functioning of certain signaling pathways, including the induction of AP-1 and NF-κB signals by interleukin-1 (IL-1). scholaris.ca One study proposed that stabilizing the microtubule network with agents like tubercidin could potentiate the activity of enzymes responsible for IκB degradation, leading to an enhanced nuclear translocation of p65 (a subunit of NF-κB). scholaris.ca This suggests an interplay between the stability of the microtubule network and the activation of inflammatory signaling pathways.

However, the direct interaction of this compound with tubulin or its direct effect on microtubule polymerization and depolymerization dynamics requires further detailed investigation. The assembly of microtubules is a complex process involving the polymerization of tubulin dimers, which is supported by nucleoside-5'-diphosphate kinases acting on GDP. nih.gov While the general mechanisms of microtubule assembly are understood, the specific influence of this compound within this process is not yet fully elucidated.

Biological Activities and Mechanistic Research Applications

Antimicrobial Action Mechanisms

The antimicrobial properties of tubercidin (B1682034) are broad, encompassing antibacterial and potent antiparasitic activities. The mechanism hinges on its conversion to nucleotide forms, which then interfere with nucleic acid synthesis and other metabolic functions essential for the pathogen's survival.

Tubercidin demonstrates notable antibacterial activity against various bacterial species. Its efficacy is derived from its intracellular conversion into nucleotide analogs, including Tubercidin-5'-diphosphate and the subsequent triphosphate. These analogs disrupt fundamental cellular processes. Research has documented its inhibitory action against Streptococcus faecalis, with one study reporting a 50% inhibitory concentration (IC50) of 0.02 μM. medchemexpress.com It has also shown antibiotic capabilities against Mycobacterium tuberculosis, the causative agent of tuberculosis, and the opportunistic yeast Candida albicans. bloomtechz.comnih.gov The core mechanism involves the incorporation of its metabolized form into DNA or RNA, which in turn inhibits nucleic acid and protein synthesis. glpbio.commedchemexpress.com

Tubercidin exhibits significant antiparasitic activity against a wide range of protozoan parasites. This efficacy is largely due to a key metabolic vulnerability in these organisms: most are incapable of synthesizing purines de novo and are therefore entirely reliant on salvaging them from their host. researchgate.netplos.orgoup.comresearchgate.net This dependency makes the purine (B94841) salvage pathway an excellent target for chemotherapeutic agents like tubercidin, which can act as a "subversive" substrate. researchgate.net

The compound has demonstrated potent activity against several medically important parasites, as detailed in the table below. nih.govresearchgate.net

| Parasite Species | Disease Caused | Reference |

| Trypanosoma brucei | African Trypanosomiasis | nih.govresearchgate.net |

| Trypanosoma gambiense | African Trypanosomiasis | nih.govplos.orgsemanticscholar.org |

| Trypanosoma congolense | Animal African Trypanosomiasis | nih.govresearchgate.net |

| Schistosoma mansoni | Schistosomiasis | nih.govplos.orgresearchgate.netsemanticscholar.org |

| Schistosoma japonicum | Schistosomiasis | nih.govplos.orgresearchgate.netsemanticscholar.org |

| Leishmania spp. | Leishmaniasis | nih.govplos.orgresearchgate.netsemanticscholar.org |

| Plasmodium falciparum | Malaria | nih.gov |

A primary mechanism of tubercidin's antiparasitic action is the disruption of purine acquisition. plos.orgsemanticscholar.org Parasites have specialized nucleoside transporters on their plasma membranes to internalize purines from the host, a critical first step in the salvage process. plos.orgsemanticscholar.org Tubercidin is recognized and transported by these proteins. For instance, in Plasmodium falciparum, the Equilibrative Nucleoside Transporter 1 (PfENT1) facilitates the transport of tubercidin-based compounds into the parasite. nih.gov Once inside, the accumulation of tubercidin and its phosphorylated derivatives, including this compound, interferes with the purine salvage pathway, starving the parasite of essential building blocks for DNA, RNA, and energy metabolism. plos.orgoup.com

Following its uptake, tubercidin is metabolized by parasitic enzymes, leading to the inhibition of specific molecular targets. A crucial enzyme in trypanosomes is adenosine (B11128) kinase (ADKIN), which phosphorylates tubercidin, initiating its conversion into toxic nucleotide analogs. acs.org Studies using RNA interference to silence the gene for adenosine kinase (TbADKIN) in Trypanosoma brucei resulted in a significant decrease in susceptibility to tubercidin analogs, confirming that this enzyme plays a major role in the drug's activation and antitrypanosomal activity. acs.org

In Schistosoma mansoni, which lacks a dedicated adenosine phosphorylase, the 5´-deoxy-5´-methylthioadenosine phosphorylase (MTAP) has been identified as a key enzyme. plos.org Unlike its human counterpart, the schistosome MTAP can efficiently process adenosine and its analogs. This enzyme is therefore a promising target for tubercidin-based therapies, as its inhibition would disrupt the parasite's ability to salvage adenine (B156593). plos.org Other research points to the inhibition of S-adenosyl-L-homocysteine (SAH) hydrolase as another mechanism by which tubercidin exerts its antiparasitic effects. glpbio.com

Antiparasitic Efficacy and Cellular Targets

Inhibition of Purine Uptake in Protozoan Parasites

Antiviral Action Mechanisms

Tubercidin and its derivatives have been identified as broad-spectrum antiviral agents, showing activity against a variety of RNA and DNA viruses. glpbio.commedchemexpress.comnih.gov The mechanism of action is analogous to its antimicrobial effects, revolving around its intracellular phosphorylation to nucleotide analogs that interfere with viral replication. glpbio.commedchemexpress.com The diphosphate (B83284) form is a key intermediate in the formation of the active triphosphate analog.

| Virus Family/Species | Disease | Reference |

| Flaviviruses | e.g., Zika, Dengue | nih.gov |

| Coronaviruses (SARS-CoV, SARS-CoV-2, HCoV-OC43) | COVID-19, Common Cold | nih.govnih.gov |

| Porcine reproductive and respiratory syndrome virus (PRRSV) | PRRS | nih.gov |

| Hepatitis C Virus (HCV) | Hepatitis C | glpbio.comasm.org |

| Human Cytomegalovirus (HCMV) | Various (often in immunocompromised) | umich.edu |

The primary antiviral mechanism of tubercidin involves the inhibition of viral nucleic acid synthesis. glpbio.commedchemexpress.com After being converted intracellularly to its triphosphate form, the analog acts as a competitive inhibitor of viral polymerases. nih.govasm.org For many RNA viruses, the target is the RNA-dependent RNA polymerase (RdRp), an enzyme essential for replicating the viral genome. nih.govnih.govasm.org The triphosphate analog can be incorporated into the nascent RNA chain, causing premature termination and preventing the formation of functional viral genomes. nih.govasm.org

Detailed studies on Porcine reproductive and respiratory syndrome virus (PRRSV) have shown that tubercidin can inhibit multiple stages of the viral life cycle, including entry, replication, and release. nih.gov Mechanistically, it was found to decrease the production of viral double-stranded RNA (dsRNA) and restrain the expression of the viral non-structural protein 2 (nsp2), a critical component of the viral replication and transcription complex. nih.gov Similarly, against human cytomegalovirus (HCMV), acyclic halogenated analogs of tubercidin have been shown to be strong inhibitors of viral DNA synthesis. umich.edu This body of research underscores the role of this compound as a direct precursor to the active nucleotide analog that ultimately disrupts viral replication. glpbio.comnih.gov

Targeting Viral Polymerases and Enzymes

Tubercidin and its phosphorylated derivatives are recognized for their ability to interfere with viral replication by targeting essential viral enzymes, particularly polymerases. medchemexpress.com Once inside a cell, tubercidin is metabolized into its mono-, di-, and triphosphate forms. These phosphorylated forms can act as substitutes for adenosine nucleotides, leading to the disruption of DNA and RNA synthesis. glpbio.com

The triphosphate form of tubercidin and its analogs can be incorporated into growing viral RNA or DNA chains by viral polymerases, such as RNA-dependent RNA polymerase (RdRp). medchemexpress.com This incorporation can lead to the termination of the chain, thereby halting viral replication. nih.gov For instance, the 5'-triphosphate of a 7-deaza-adenosine analog, a modification also present in tubercidin, has demonstrated potent inhibitory activity against the Hepatitis C Virus (HCV) RdRp. researchgate.net This highlights the potential of tubercidin derivatives as broad-spectrum antiviral agents. mdpi.com

Furthermore, studies have shown that 5-hydroxymethyltubercidin (B1199410) 5'-triphosphate can inhibit RNA extension catalyzed by viral RNA-dependent RNA polymerase. smolecule.com In the context of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), 5-Iodotubercidin (B1582133) has been identified as a potent inhibitor of the viral RdRp, demonstrating resistance to the virus's exoribonuclease activity. nih.gov The inhibitory action of 5-Iodotubercidin on SARS-CoV-2 RdRp is linked to its ability to inhibit adenosine kinase. nih.gov

The inhibitory effects of tubercidin derivatives are not limited to polymerases. The 5'-diphosphates of tubercidin have been reported to be substrates and potential inhibitors of ribonucleotide reductase, an enzyme crucial for DNA synthesis. umich.edu

Modulation of Host Antiviral Signaling Pathways

Beyond directly targeting viral enzymes, there is emerging evidence suggesting that tubercidin and its analogs can modulate the host's innate antiviral signaling pathways. The host immune system possesses mechanisms to detect and respond to viral infections, a key component of which is the interferon (IFN) system. plos.org Upon viral detection, cells produce IFNs which in turn activate a cascade of genes with antiviral functions. plos.orgplos.org

One such pathway is the 2-5A system, which is induced by interferons and leads to the degradation of viral RNA. nih.gov While direct evidence for this compound's role in this specific pathway is still under investigation, the ability of nucleoside analogs to interfere with cellular nucleotide pools and signaling pathways suggests a potential for indirect modulation.

Furthermore, research on G patch domain-containing protein 3 (GPATCH3) has identified it as a negative regulator of the RLR-mediated antiviral signaling pathway. plos.org This pathway is crucial for detecting viral RNA and initiating an interferon response. plos.org While not directly linked to tubercidin, this highlights the complexity of host-virus interactions and the various points at which a therapeutic agent could intervene.

Cellular Antiproliferative Effects

Tubercidin and its derivatives exhibit significant antiproliferative effects on various cell types. glpbio.com The cytotoxic properties of tubercidin have been observed in several cancer cell lines. mdpi.comnih.gov For example, 5'-Iodotubercidin has been shown to inhibit the proliferation of human neuroblastoma cells. nih.gov

The antiproliferative activity is often dose-dependent. Studies on murine lymphoid cell lines have demonstrated that 5'-Deoxy-5'-(methylthio)-tubercidin can reversibly inhibit cell growth. Similarly, research on human umbilical vein endothelial cells (HUVECs) showed that the AMPK activator AICAR inhibited cell proliferation, and this effect was reversed by 5'-iodotubercidin, indicating a complex interplay with cellular metabolic pathways. nih.gov

Interestingly, the 2'-deoxy-2'-methylene derivative of tubercidin did not show significant inhibition of L1210 cell growth at high concentrations, suggesting that specific structural modifications are crucial for its antiproliferative activity. nih.gov

Mechanisms of Cell Proliferation Inhibition

The inhibition of cell proliferation by tubercidin derivatives is multifactorial. A primary mechanism is the interference with nucleic acid synthesis. glpbio.com By acting as an analog of adenosine, tubercidin and its phosphorylated forms can be incorporated into DNA and RNA, leading to dysfunctional genetic material and halting cell division. medchemexpress.com

Furthermore, these compounds can inhibit key enzymes involved in cell growth and metabolism. 5'-Iodotubercidin, for instance, has been shown to suppress adenosine kinase (ADK), leading to an imbalance in intracellular and extracellular adenosine levels. nih.gov This disruption affects downstream signaling pathways critical for cell proliferation, such as the AKT and ERK1/2 pathways. nih.gov

Studies have also indicated that tubercidin derivatives can induce cell cycle arrest. scielo.br For example, 5-Iodotubercidin was found to cause a G2 cell cycle arrest in a p53-dependent manner. plos.org This arrest prevents cells from proceeding through the cell cycle and dividing.

Induction of Programmed Cell Death Pathways

In addition to inhibiting proliferation, tubercidin and its analogs can actively induce programmed cell death, or apoptosis, in various cell types. nih.gov Research has shown that tubercidin can enhance apoptosis in cardiomyocytes under conditions of stress, such as serum starvation and hypoxia. nih.gov

The induction of apoptosis is often linked to the activation of specific signaling pathways. In human neuroblastoma cells, treatment with 5'-iodotubercidin led to the activation of caspase-3 and p53, key executioners and regulators of apoptosis. nih.gov This was accompanied by the downregulation of survival factors like N-Myc and cyclin D1. nih.gov

Moreover, 5-Iodotubercidin has been identified as a genotoxic drug that can cause DNA damage, leading to the activation of the Atm-p53 pathway. plos.org This DNA damage response can trigger apoptosis in both a p53-dependent and -independent manner. plos.org

The table below summarizes the effects of different tubercidin compounds on various cell lines and the observed mechanisms of action.

| Compound | Cell Line | Effect | Mechanism |

| 5'-Iodotubercidin | Human Neuroblastoma (BE2-M17) | Inhibition of cell growth, induction of apoptosis | Suppression of cAMP, AKT, and ERK1/2 signaling; activation of caspase-3 and p53 nih.gov |

| 5'-Deoxy-5'-(methylthio)-tubercidin | Murine Lymphoid Cells | Reversible inhibition of cell growth | Interference with nucleoside transport |

| Tubercidin | Human Myeloid and Erythroid Progenitor Cells | Dose-dependent inhibition of cell growth | Direct inhibitory effect glpbio.com |

| Tubercidin | Mouse Cardiomyocytes (FMC84, HL-1) | Enhanced apoptosis under stress | Modulation of apoptotic regulatory genes nih.gov |

| 5-Iodotubercidin | Colon Carcinoma (HCT116) | Induction of G2 cell cycle arrest and apoptosis | DNA damage, activation of Atm-p53 pathway plos.org |

Structure Activity Relationships and Analog Development

Structural Basis of Tubercidin's Biological Activity

The biological effects of tubercidin (B1682034) are fundamentally rooted in its close structural resemblance to adenosine (B11128). wikipedia.org Chemically known as 7-deazaadenosine, tubercidin features a pyrrolo[2,3-d]pyrimidine core, where the nitrogen atom at the 7th position of the purine (B94841) ring in adenosine is replaced by a carbon atom. wikipedia.orgbenthamdirect.comresearchgate.net This seemingly minor alteration has profound biochemical consequences. The 7-deaza modification renders tubercidin resistant to degradation by key enzymes like adenosine deaminase and adenosine phosphorylase, thereby increasing its intracellular persistence and enhancing its ability to disrupt adenosine-dependent pathways. wikipedia.org

Once inside the cell, transported via nucleoside transporters, tubercidin is phosphorylated by adenosine kinase to its mono-, di-, and triphosphate forms, including tubercidin-5'-diphosphate. wikipedia.org These phosphorylated metabolites act as mimics of their natural adenosine nucleotide counterparts, interfering with a multitude of essential cellular processes. wikipedia.org They can be incorporated into DNA and RNA, leading to the inhibition of nucleic acid synthesis and function. wikipedia.orgdrugbank.comnih.gov This disruption of fundamental processes like DNA replication, RNA transcription, and protein synthesis underlies its broad cytotoxic and antimicrobial activities. wikipedia.org

Role of the 5'-Phosphate Moiety in Biological Recognition and Activity

The phosphorylation of tubercidin, particularly to its 5'-diphosphate and triphosphate forms, is crucial for its biological activity. The 5'-phosphate groups are essential for the recognition and interaction of these analogs with a wide array of enzymes that utilize adenosine nucleotides as substrates or regulators. wikipedia.orgmedchemexpress.com For instance, the triphosphate derivative of tubercidin can be utilized by polymerases, leading to its incorporation into nucleic acid chains and subsequent disruption of their integrity and function. wikipedia.orgnih.gov

The presence of the 5'-phosphate moiety allows tubercidin nucleotides to act as competitive inhibitors of enzymes involved in purine metabolism and signaling. medchemexpress.com The diphosphate (B83284) form, this compound, can interfere with processes that specifically require adenosine diphosphate (ADP). The conformational flexibility of the glycosyl bond in tubercidin's 5'-phosphate derivatives, which favors the syn conformation, is thought to contribute to the destabilization of RNA and DNA structures upon incorporation.

Design and Synthesis of this compound Analogs

The significant biological activity of tubercidin, coupled with its inherent toxicity, has driven extensive efforts to design and synthesize analogs with improved therapeutic indices. These endeavors have focused on modifying various parts of the tubercidin scaffold, including the 5'-phosphate moiety, the pyrrolo[2,3-d]pyrimidine core, and the ribose sugar.

Nucleoside-Phospholipid Conjugates and Prodrug Strategies

To enhance the delivery and stability of tubercidin and its phosphorylated forms, researchers have explored the synthesis of nucleoside-phospholipid conjugates. nih.gov A notable example is the synthesis of tubercidin 5'-diphosphate-L-1,2-dipalmitin. nih.gov This lipophilic derivative was designed as a prodrug, aiming to improve cellular uptake and provide a depot from which the active nucleoside analog could be gradually released. nih.gov While cytotoxic against various cancer cell lines in vitro, the tubercidin conjugate exhibited significant toxicity in vivo. nih.gov Such strategies highlight the ongoing efforts to modulate the pharmacokinetic properties of tubercidin through chemical modification. researchgate.net

Substituted Tubercidin Derivatives (e.g., 5-Iodotubercidin (B1582133), 5-Hydroxymethyltubercidin)

Substitution at the 5-position of the pyrrolo[2,3-d]pyrimidine ring has yielded derivatives with interesting and potent biological activities. 5-Iodotubercidin, for instance, is a genotoxic agent with anticancer properties that can activate the tumor suppressor protein p53. wikipedia.org It has also demonstrated notable antifungal activity. wikipedia.org The synthesis of 5-iodotubercidin analogues has been a key area of research, with some derivatives showing potent inhibition of adenosine kinase. acs.org

Another example is 5-hydroxymethyltubercidin (B1199410), which represents a modification of the pyrrolo[2,3-d]pyrimidine core. smolecule.com The introduction of different substituents at this position allows for a systematic exploration of how steric and electronic properties influence biological activity. The development of these derivatives underscores the importance of the pyrrolo[2,3-d]pyrimidine scaffold as a template for generating novel bioactive compounds.

Comparative Biochemical Properties with Native Adenosine Nucleotides

The biochemical properties of tubercidin nucleotides are best understood in comparison to their native adenosine counterparts. While they mimic adenosine nucleotides in many enzymatic reactions, there are critical differences that underpin their biological effects.

| Property | Adenosine Nucleotides (ADP, ATP) | Tubercidin Nucleotides (TuDP, TuTP) | Reference |

| Chromatographic Mobility (Rf value) | ADP: 0.34, ATP: 0.19 | Tu 5' DP: 0.36, Tu TP: 0.25 | pnas.org |

| Enzyme Susceptibility | Substrates for adenosine deaminase and phosphorylase. | Resistant to adenosine deaminase and phosphorylase. | wikipedia.org |

| Enzyme Inhibition | Natural regulators of various enzymes. | Potent inhibitors of enzymes like polymerases and kinases. | wikipedia.orgmedchemexpress.com |

| Incorporation into Nucleic Acids | Natural building blocks of DNA and RNA. | Incorporated into DNA and RNA, leading to chain termination or dysfunction. | wikipedia.orgdrugbank.com |

| Conformation | Primarily adopt the anti conformation. | Can adopt the syn conformation, potentially destabilizing nucleic acid structures. |

The subtle yet significant structural difference—the C-H group at position 7 in tubercidin versus the nitrogen in adenosine—fundamentally alters its interactions with cellular machinery. benthamdirect.com This leads to a cascade of events, from altered enzyme kinetics to the disruption of genetic information flow, ultimately resulting in the potent biological activities observed for tubercidin and its phosphorylated derivatives. wikipedia.org

Research Methodologies and Analytical Approaches for Tubercidin 5 Diphosphate

In Vitro Biochemical Assays for Enzyme Kinetics and Inhibition

In vitro biochemical assays are fundamental in characterizing the interactions between Tubercidin-5'-diphosphate and various enzymes. These assays allow for the determination of kinetic parameters and the assessment of inhibitory potential.

One of the primary enzymes studied in the context of tubercidin (B1682034) and its derivatives is polynucleotide phosphorylase. The enzymatic synthesis of polynucleotides containing tubercidin has been achieved by polymerizing mixtures of adenosine (B11128) 5'-diphosphate and this compound with this enzyme. nih.gov Kinetic studies of such reactions help in understanding how the incorporation of tubercidin affects the polymer structure and function. nih.gov

Enzyme inhibition assays are crucial for determining the potency and mechanism of action of compounds like this compound. For instance, analogs of adenosine 3',5'-diphosphate, including those with modifications similar to tubercidin, have been evaluated as inhibitors of bovine adrenal estrogen sulfotransferase. nih.gov The inhibitory constant (Ki) is a key parameter measured in these assays to quantify the affinity of the inhibitor for the enzyme. nih.gov

Coupled enzyme assays are also employed, particularly when the primary enzymatic reaction does not produce a readily detectable signal. In this approach, the product of the first reaction serves as the substrate for a second, easily measurable reaction. wikipedia.org This method allows for continuous monitoring of the reaction progress.

Radiometric assays, which measure the incorporation or release of radioactivity, offer high sensitivity and specificity. wikipedia.org These are particularly useful for studying reactions in complex mixtures like crude cell extracts. wikipedia.org

The following table summarizes key findings from in vitro biochemical assays involving tubercidin derivatives:

| Enzyme | Assay Type | Key Finding |

| Polynucleotide Phosphorylase | Polymerization Assay | The enzyme favors the incorporation of tubercidin into polynucleotide chains. nih.gov |

| Bovine Adrenal Estrogen Sulfotransferase | Inhibition Assay | Modifications in the imidazole (B134444) ring of adenosine 3',5'-diphosphate, as seen in tubercidin, can enhance the affinity for the enzyme. nih.gov |

| Adenosine Kinase | Inhibition Assay | Tubercidin derivatives can act as inhibitors of adenosine kinase. nih.gov |

| SARS-CoV-2 nsp16 | Inhibition Assay | Tubercidin-derived compounds have been identified as inhibitors of nsp16 with IC50 values in the low micromolar range. elifesciences.org |

Cellular Biology Techniques for Mechanistic Elucidation

Cellular biology techniques are instrumental in understanding the mechanisms of action of this compound at the cellular level. These methods help to elucidate how the compound affects cellular processes, including signaling pathways and metabolic functions.

One key area of investigation is the role of tubercidin and its phosphorylated forms in disrupting nucleic acid and protein synthesis. nih.gov The incorporation of tubercidin into RNA and DNA can inhibit these fundamental cellular processes. drugbank.commedchemexpress.com Cellular assays are used to measure the extent of this inhibition and its downstream consequences.

Studies on drug resistance in organisms like Leishmania major have utilized cellular techniques to identify proteins involved in tubercidin resistance. Overexpression of a specific protein, termed tubercidin-resistance protein (TRP), was found to confer resistance to tubercidin. plos.org Immunofluorescence and confocal microscopy are used to determine the subcellular localization of such proteins, revealing, for instance, that TRP is co-localized to the endoplasmic reticulum. plos.org

Antiproliferative assays, such as the MTT assay, are employed to determine the concentration of a compound that inhibits cell proliferation by 50% (IC50). These assays are critical for assessing the cytotoxic effects of tubercidin derivatives on various cell lines. For example, the IC50 of tubercidin for inhibiting the growth of Streptococcus faecalis has been determined to be 0.02 μM. medchemexpress.com

Cellular assays have also been used to investigate the impact of tubercidin on specific signaling pathways. For instance, tubercidin has been shown to inhibit the interleukin-1 (IL-1) induced activation of MAP kinases (ERK, p38, and JNK) in bovine chondrocytes. scholaris.ca These studies often involve pretreating cells with the compound and then stimulating a specific pathway to observe the effect.

The table below provides examples of cellular biology techniques applied to the study of tubercidin:

| Technique | Application | Key Finding |

| Overexpression/Selection | Identification of resistance genes in Leishmania major | Identified a tubercidin-resistance protein (TRP) that confers resistance to tubercidin. plos.org |

| Immunofluorescence/Confocal Microscopy | Subcellular localization of TRP | TRP was found to be co-localized to the endoplasmic reticulum. plos.org |

| MTT Assay | Determination of antiproliferative activity | The IC50 of tubercidin for Streptococcus faecalis growth inhibition is 0.02 μM. medchemexpress.com |

| Western Blotting | Analysis of protein activation | Tubercidin inhibits the IL-1 induced phosphorylation of ERK1/2 in chondrocytes. scholaris.ca |

| Viral Inhibition Assays | Evaluation of antiviral activity | Tubercidin derivatives have been shown to reduce viral titers of SARS-CoV-2. biorxiv.org |

Molecular Biology Approaches for Nucleic Acid and Protein Interactions

Molecular biology techniques provide a detailed view of the interactions between this compound and its cellular targets, namely nucleic acids and proteins. These approaches are crucial for understanding the molecular basis of the compound's biological activity.

The enzymatic synthesis of polynucleotides containing tubercidin, using adenosine 5'-diphosphate and this compound as substrates for polynucleotide phosphorylase, is a key molecular biology technique. nih.gov The resulting polymers, such as poly(A2,Tu), poly(A,Tu2), and poly(Tu), can then be studied to understand how the incorporation of tubercidin affects the structure and function of nucleic acids. nih.gov Physical data from techniques like thermal melting, nuclear magnetic resonance (NMR), and circular dichroism have shown that tubercidin destabilizes the structure of the polynucleotide chain. nih.gov

The ability of these tubercidin-containing polynucleotides to act as messenger ribonucleic acids (mRNAs) in protein synthesis is also investigated using in vitro translation systems. nih.gov These experiments have suggested a correlation between the thermal unfolding of the polymers and their ability to mediate polylysine (B1216035) synthesis, indicating that a partial destacking of the mRNA may favor its binding to the ribosome. nih.gov

Furthermore, molecular biology approaches are used to study resistance mechanisms. In Leishmania major, the overexpression of a gene encoding a tubercidin-resistance protein (TRP) was identified as a mechanism of resistance. plos.org The levels of trp mRNA and the corresponding protein were found to be higher in tubercidin-resistant transfectants. plos.org

The interaction of tubercidin with specific proteins is also a focus of molecular biology studies. For example, the binding of tubercidin derivatives to protein kinases can be investigated. nih.gov

The following table highlights key molecular biology approaches used in the study of this compound:

| Technique | Application | Key Finding |

| Enzymatic Polymerization | Synthesis of tubercidin-containing polynucleotides | Polynucleotide phosphorylase favors the incorporation of tubercidin. nih.gov |

| Thermal Melting, NMR, Circular Dichroism | Structural analysis of tubercidin-containing polymers | Tubercidin destabilizes the polynucleotide chain structure. nih.gov |

| In Vitro Protein Synthesis | Functional analysis of tubercidin-containing mRNA | Partial destacking of the messenger ribonucleic acid may enhance protein synthesis. nih.gov |

| Gene Overexpression | Identification of resistance mechanisms | Overexpression of the trp gene confers tubercidin resistance in Leishmania major. plos.org |

Chromatographic and Spectroscopic Methods for Metabolite Identification and Quantification

Chromatographic and spectroscopic methods are indispensable for the identification and quantification of this compound and its metabolites in various biological matrices. These techniques offer high sensitivity and selectivity, enabling detailed analysis of complex samples.

High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation and quantification of tubercidin and its derivatives. bloomtechz.com HPLC methods can be developed and validated for the determination of these compounds in biological samples such as plasma, urine, and tissues. mdpi.com The use of a suitable internal standard is crucial for accurate quantification. mdpi.com

Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) provide enhanced specificity and sensitivity for the analysis of tubercidin metabolites. bloomtechz.com These methods are capable of quantifying low levels of compounds in complex biological matrices. For instance, an LC-MS/MS method has been developed for the quantification of silybin, a compound with structural similarities to tubercidin, in human plasma, urine, and breast tissue, with a lower limit of quantification of 0.5 ng/mL for plasma. mdpi.com

Nuclear magnetic resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of tubercidin and its phosphorylated forms. nih.gov NMR studies have been used to determine the conformation of tubercidin and tubercidin 5'-phosphate in aqueous solution, revealing a flexible molecular framework. nih.gov

Circular dichroism is another spectroscopic technique employed to study the conformation of tubercidin-containing polynucleotides. nih.gov It provides information about the secondary structure of these molecules.

The table below summarizes the application of these analytical methods:

| Method | Application | Key Findings |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of tubercidin and its derivatives. | Allows for the quantitative analysis of tubercidin in various samples. bloomtechz.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Identification and quantification of metabolites in biological matrices. | Provides high sensitivity and specificity for metabolite analysis. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and conformational analysis. | Revealed the flexible conformation of tubercidin and tubercidin 5'-phosphate in solution. nih.gov |

| Circular Dichroism | Analysis of polynucleotide conformation. | Showed that tubercidin destabilizes the structure of polynucleotide chains. nih.gov |

Structural Biology Techniques (e.g., X-ray Crystallography) for Enzyme-Ligand Complexes

Structural biology techniques, particularly X-ray crystallography, provide atomic-level insights into the interactions between this compound and its target enzymes. These methods are crucial for understanding the molecular basis of enzyme inhibition and for guiding structure-based drug design.

X-ray crystallography has been successfully used to determine the three-dimensional structures of enzymes in complex with tubercidin or its analogs. nih.gov For example, the crystal structure of adenosine kinase has been solved in complex with two different classes of inhibitors, one of which includes tubercidin-like compounds. nih.gov These structures have revealed distinct binding modes, showing that the enzyme can accommodate different inhibitors through a significant conformational change, involving a 30-degree rotation of its small domain relative to the large domain. nih.gov This provides a structural basis for the enzyme's catalytic mechanism and inhibition.

The crystal structure of the SARS-CoV-2 methyltransferase nsp10-16 has also been determined in complex with tubercidin derivatives. biorxiv.org These studies have identified the binding site of these compounds and have shown how they interact with the enzyme's active site. biorxiv.org Such structural information is invaluable for the development of more potent and selective inhibitors.

Furthermore, the crystal structure of tubercidin itself has been determined, providing detailed information about its molecular geometry. ucsf.edu

The table below highlights key findings from structural biology studies of tubercidin and its complexes:

| Technique | Enzyme/Molecule | Key Finding |

| X-ray Crystallography | Adenosine Kinase | Revealed two distinct binding modes for different classes of inhibitors, involving a large conformational change in the enzyme. nih.gov |

| X-ray Crystallography | SARS-CoV-2 nsp10-16 | Determined the binding mode of tubercidin derivatives in the enzyme's active site, guiding further drug discovery efforts. biorxiv.org |

| X-ray Crystallography | Tubercidin | Provided the detailed three-dimensional structure of the tubercidin molecule. ucsf.edu |

| X-ray Crystallography | Schistosoma mansoni Adenosine Phosphorylase | The structure of the enzyme in complex with tubercidin has been determined, offering insights into adenosine metabolism in the parasite. pdbj.org |

Computational Chemistry and Molecular Modeling for Structure-Function Prediction

Computational chemistry and molecular modeling are powerful tools used to predict the structure-function relationships of molecules like this compound and to understand their interactions with biological targets. researchgate.netkallipos.gr These in silico approaches complement experimental data and can guide the design of new, more effective compounds.

Molecular modeling has been employed to study the interaction of tubercidin analogs with their target proteins. For instance, in the study of 5-alkynyl tubercidin analogues and their binding to protein kinase A (PKA-I), molecular modeling suggested that the interaction was associated with the presence of a hydrophobic alkynyl group. nih.gov This provides a rationale for the observed selective inhibition of cAMP-binding to PKA-I.

Computational methods are also used to predict the structure of proteins for which experimental structures are not available. mdpi.com For example, in the study of a novel tubercidin-resistance protein (TRP) in Leishmania major, the Phyre2 web portal was used for protein modeling and prediction. plos.org The predicted model showed folding patterns with similarities to transmembrane helices and transport proteins, suggesting a potential role in multidrug efflux. plos.org

Molecular docking simulations can predict the binding pose and affinity of a ligand within the active site of a protein. serbiosoc.org.rs This information is crucial for understanding the mechanism of inhibition and for designing new inhibitors.

Furthermore, computational approaches can be used to predict various physicochemical properties of molecules, which are important for their biological activity and pharmacokinetic profile. fujitsu.com

The table below summarizes the application of computational methods in the study of tubercidin:

| Technique | Application | Key Finding |

| Molecular Modeling | Studying the interaction of 5-alkynyl tubercidin with PKA-I | The hydrophobic alkynyl group is important for the interaction with the protein. nih.gov |

| Protein Structure Prediction (Phyre2) | Predicting the structure of the tubercidin-resistance protein (TRP) | The predicted structure suggests a role in transport, consistent with a multidrug efflux mechanism. plos.org |

| In Silico Drug Screening | Identification of potential inhibitors | Tubercidin has been suggested as a potential inhibitor of SARS-CoV-2 nsp16 through in silico screens. biorxiv.org |

| Molecular Dynamics Simulations | Understanding the conformational flexibility of molecules | Can provide insights into the dynamic behavior of tubercidin and its derivatives in solution and when bound to a target. kallipos.gr |

Future Directions in Tubercidin 5 Diphosphate Research

Further Elucidation of Unique Mechanistic Pathways

While it is established that tubercidin (B1682034) exerts its biological effects after being phosphorylated to its mono-, di-, and triphosphate forms, the precise and potentially unique mechanistic roles of Tubercidin-5'-diphosphate are a burgeoning area of research. wikipedia.org Future studies are anticipated to delve deeper into the specific enzymatic and cellular processes that are uniquely influenced by TuDP.

A significant focus of future research will likely be the structural and conformational consequences of TuDP's incorporation into nucleic acid precursors. Research has shown that the presence of tubercidin nucleotides can destabilize the structure of polynucleotide chains. Current time information in Bangalore, IN. This has been attributed to the increased rotational freedom around the N-glycosylic bond in the 7-deazapurine ring system compared to canonical purines. Current time information in Bangalore, IN. The backbone of tubercidin-5'-phosphate exhibits a flexible molecular framework, and it has been proposed that its incorporation into nucleic acids disrupts the polymer's structure due to a high accessibility of the syn conformation. nih.gov Further biophysical studies are needed to fully elucidate how the presence of the diphosphate (B83284) group on the tubercidin scaffold specifically influences the conformation and dynamics of RNA and DNA precursors and how this translates into downstream effects on replication, transcription, and translation.

Moreover, the enzymatic polymerization of TuDP into polynucleotides is an area ripe for further investigation. It has been observed that polynucleotide phosphorylase favors the incorporation of tubercidin-containing nucleotides. Current time information in Bangalore, IN. Understanding the kinetic and thermodynamic basis for this preference could reveal novel aspects of enzyme-substrate recognition and catalysis.

Future research could also explore non-canonical pathways involving TuDP. While its role as a precursor to Tubercidin-5'-triphosphate (TuTP) is central, TuDP itself may have direct interactions with cellular machinery that are yet to be fully characterized. Investigating its potential role as an allosteric regulator or a competitive inhibitor in pathways not directly related to nucleic acid synthesis could uncover new layers of its biological activity.

Identification of Novel Biological Targets and Interactions